molecular formula C7H9ClF2O B8086480 3-Cyclopropyl-4,4-difluorobutanoyl chloride

3-Cyclopropyl-4,4-difluorobutanoyl chloride

Cat. No.: B8086480
M. Wt: 182.59 g/mol
InChI Key: OMXXNRCUTIFYSV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,4-difluorobutanoyl chloride is an organic compound characterized by a cyclopropyl group attached to a butanoyl chloride moiety, with two fluorine atoms at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,4-difluorobutanoyl chloride typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Butanoyl Chloride: The butanoyl chloride moiety is typically introduced through acylation reactions, using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,4-difluorobutanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation: Oxidative reactions can modify the cyclopropyl group or the butanoyl moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Reduction Reactions: Formation of alcohols or alkanes.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Cyclopropyl-4,4-difluorobutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms or protein interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the cyclopropyl and fluorine groups.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-4,4-difluorobutanoyl chloride exerts its effects depends on the specific reactions it undergoes. Generally, the compound acts as an acylating agent, transferring its butanoyl group to nucleophilic targets. The cyclopropyl and fluorine groups can influence the reactivity and stability of the compound, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-4-fluorobutanoyl chloride: Lacks one fluorine atom, potentially altering its reactivity and applications.

    4,4-Difluorobutanoyl chloride: Lacks the cyclopropyl group, which may affect its steric and electronic properties.

    Cyclopropylbutanoyl chloride: Lacks fluorine atoms, which can significantly change its chemical behavior and applications.

Uniqueness

3-Cyclopropyl-4,4-difluorobutanoyl chloride is unique due to the combination of the cyclopropyl group and two fluorine atoms, which confer distinct steric and electronic properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-cyclopropyl-4,4-difluorobutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O/c8-6(11)3-5(7(9)10)4-1-2-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXXNRCUTIFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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